1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one
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Overview
Description
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrafluorohydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one typically involves the reaction of 3,4-dichlorophenyl derivatives with fluorinated reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the preparation of 3,4-dichlorophenyl isocyanate, a related compound, involves the use of phosgene and dichlorophenyl derivatives under controlled temperature and pressure conditions . Similar methodologies can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis.
3,4-Dichlorophenylhydrazine hydrochloride: Used in various chemical syntheses.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Properties
CAS No. |
2703793-00-2 |
---|---|
Molecular Formula |
C11H6Cl2F4O2 |
Molecular Weight |
317.1 |
Purity |
95 |
Origin of Product |
United States |
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